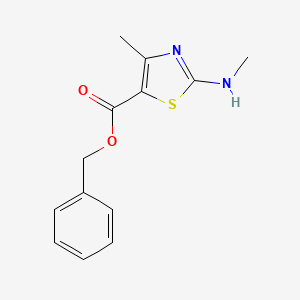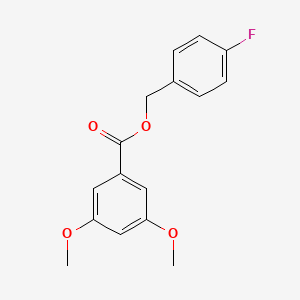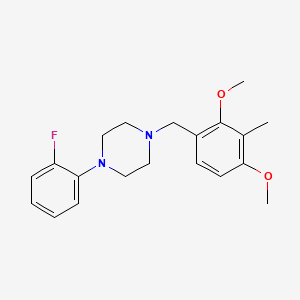![molecular formula C18H27N5O2 B5692122 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5692122.png)
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases.5]decan-6-one.
作用机制
The mechanism of action of 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one involves the inhibition of various enzymes and signaling pathways. In cancer cells, it inhibits the activity of topoisomerase II and induces DNA damage, leading to apoptosis. In neurological disorders, it reduces oxidative stress and inflammation by inhibiting the activity of NF-κB and reducing the expression of pro-inflammatory cytokines. In infectious diseases, it inhibits the activity of bacterial and fungal enzymes, leading to cell death.
Biochemical and Physiological Effects
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurological disorders, it reduces oxidative stress and inflammation, leading to neuroprotection. In infectious diseases, it has antimicrobial activity against various pathogens.
实验室实验的优点和局限性
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments, including its high purity, good yield, and broad range of scientific research applications. However, its limitations include the need for further studies to determine its toxicity and pharmacokinetics.
未来方向
There are several future directions for the research on 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Determining the toxicity and pharmacokinetics of the compound in vivo.
2. Investigating the potential of the compound as a therapeutic agent for various cancers, neurological disorders, and infectious diseases.
3. Developing new derivatives of the compound to improve its potency and selectivity.
4. Studying the mechanism of action of the compound in more detail to identify new targets for drug development.
5. Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one is a novel compound with promising results in various scientific research applications. Its synthesis method has been optimized to yield a high purity product with a good yield. The compound has been shown to have potential in cancer treatment, neurological disorders, and infectious diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. The compound has various biochemical and physiological effects, and its advantages for lab experiments include its broad range of scientific research applications. Its limitations include the need for further studies to determine its toxicity and pharmacokinetics. There are several future directions for the research on this compound, including developing new derivatives and conducting clinical trials to evaluate its safety and efficacy in humans.
合成方法
The synthesis of 2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 4-morpholinyl-2,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 2,7-diazaspiro[4.5]decan-1-one to obtain the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
科学研究应用
2-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, it has been shown to have antimicrobial activity against various pathogens.
属性
IUPAC Name |
2-(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-2-14-12-15(21-17(20-14)22-8-10-25-11-9-22)23-7-5-18(13-23)4-3-6-19-16(18)24/h12H,2-11,13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGXLNSZMRFWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCOCC2)N3CCC4(C3)CCCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-Ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)

![5-methyl-1'-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5692079.png)
![4,4'-[(2,4,6-trimethyl-1,3-phenylene)diimino]bis(4-oxobutanoic acid)](/img/structure/B5692086.png)


![(4aR*,8aR*)-2-(methoxyacetyl)-7-[2-(methylthio)benzoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5692114.png)
![2-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5692117.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5692123.png)

![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![1-{3-[(dipropylamino)methyl]-4-hydroxy-2-methyl-6-quinolinyl}ethanone](/img/structure/B5692148.png)